Product packaging for Cabergoline N-Oxide(Cat. No.:)

Cabergoline N-Oxide

Cat. No.: B1158439
M. Wt: 467.6
Attention: For research use only. Not for human or veterinary use.
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Description

Cabergoline N-Oxide is a fully characterized oxidation product of the Active Pharmaceutical Ingredient (API) Cabergoline, a long-acting dopamine agonist . This compound has been identified as the main degradant formed during long-term stability studies of cabergoline drug products, with its content increasing over time under storage conditions . Structural elucidation via LC-MS and NMR studies has confirmed that oxidation occurs specifically at the N-allyl nitrogen atom of the parent cabergoline molecule . This reference standard is compliant with regulatory guidelines and is essential for analytical method development (AMV), validation, and Quality Control (QC) applications during the synthesis and formulation stages of drug development . It serves as a critical traceable reference against pharmacopeial standards (USP/EP) for the identification and quantification of this specific impurity, ensuring the safety, quality, and efficacy of pharmaceutical products . The product is provided with comprehensive characterization data. This product is intended for analytical and research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₂₆H₃₇N₅O₃

Molecular Weight

467.6

Synonyms

(3-{{[6aR,9R,10aR)-7-Allyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9yl]carbonyl}[ethylamino)carbonyl]amino}propyl)(dimethyl)ammoniumolate; 

Origin of Product

United States

Formation and Chemical Generation of Cabergoline N Oxide

Controlled Synthetic Methodologies for Cabergoline (B1668192) N-Oxide

Isolation and Purification Techniques for Synthetic Samples

The isolation and purification of synthetic Cabergoline N-Oxide are critical steps following its chemical generation to ensure a sample of high purity for analytical and research purposes. Research into the stability of Cabergoline has led to the development of methods to synthesize and subsequently isolate its N-oxide form. pharmaexcipients.comnih.gov

Synthetic samples of this compound have been generated by treating the parent compound, Cabergoline, with an oxidizing agent. nih.govresearchgate.net Specifically, the use of meta-chloroperoxybenzoic acid (m-CPBA) results in the oxidation of Cabergoline, affording this compound as a byproduct. pharmaexcipients.comresearchgate.net This reaction specifically targets the N-allyl nitrogen of the Cabergoline molecule. pharmaexcipients.comresearchgate.net

Once the synthetic reaction mixture is obtained, the primary technique employed for the isolation of this compound is column chromatography. pharmaexcipients.comresearchgate.net This chromatographic method is essential for separating the desired N-oxide from the unreacted starting material, reagents, and other potential byproducts. Following isolation, the identity and purity of the compound are confirmed through advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaexcipients.comnih.gov

The table below summarizes the key aspects of the purification process for synthetically generated this compound.

TechniquePurposeDetailsSource
Column ChromatographyIsolationUsed to separate this compound from the synthetic reaction mixture. pharmaexcipients.comresearchgate.net
HPLC & LC-MS/MSIdentity ConfirmationUtilized to verify the identity of the isolated oxidation product. pharmaexcipients.comnih.gov
NMR (1D/2D)Structure ElucidationProvided definitive evidence for the molecular structure of the purified compound. pharmaexcipients.com

Comprehensive Analytical Characterization of Cabergoline N Oxide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of new chemical entities like Cabergoline (B1668192) N-Oxide. Through the synergistic use of various spectroscopic methods, researchers have been able to confirm its identity and pinpoint the exact site of oxidation on the parent Cabergoline molecule. pharmaexcipients.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive evidence for the structural arrangement of atoms in a molecule. In the case of Cabergoline N-Oxide, both one-dimensional (1D) and two-dimensional (2D) NMR studies were crucial in confirming that the oxidation occurred specifically at the tertiary amine nitrogen of the dimethylaminopropyl side chain, and not at other potential sites like the ergoline (B1233604) ring nitrogen. nih.govresearchgate.netalfa-chemistry.com

Research findings indicate that upon oxidation, the signals corresponding to the protons in the vicinity of the newly formed N-oxide group exhibit a significant downfield shift in the ¹H NMR spectrum compared to the parent Cabergoline. Specifically, the N-methyl groups and the methylene (B1212753) group adjacent to the nitrogen in the dimethylaminopropyl moiety are deshielded due to the electron-withdrawing effect of the N-oxide oxygen atom.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons. These experiments unequivocally confirmed the site of oxidation by showing correlations between the affected protons and carbons, solidifying the structural assignment of this compound. pharmaexcipients.comalfa-chemistry.com

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) analysis of this compound established its molecular formula as C₂₆H₃₇N₅O₃, confirming the addition of a single oxygen atom to the Cabergoline structure (C₂₆H₃₇N₅O₂) as indicated by preliminary liquid chromatography-mass spectrometry (LC-MS) analyses. researchgate.netalfa-chemistry.com

Table 1: Molecular and Mass Spectrometric Data of this compound
AttributeDataReference
Chemical Name(6aR,9R,10aR)-7-Allyl-N-(3-(dimethylazinoyl)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide alentris.org
Molecular FormulaC₂₆H₃₇N₅O₃ alentris.org
Molecular Weight467.6 g/mol alentris.org
Parent Compound (Cabergoline) M+H⁺452.3 m/z researchgate.net
This compound M+H⁺468.3 m/z alfa-chemistry.com

Tandem mass spectrometry (MS/MS) was instrumental in elucidating the structure by analyzing the fragmentation patterns of the protonated molecule. nih.govpharmaexcipients.com The fragmentation of N-oxides under MS/MS conditions often involves characteristic losses. A common fragmentation pathway is the neutral loss of an oxygen atom ([M+H - 16]⁺) or a hydroxyl radical ([M+H - 17]⁺). scielo.brnih.gov The specific fragmentation pattern observed for this compound, when compared to that of Cabergoline, provided conclusive evidence that the additional oxygen was located on the dimethylaminopropyl side chain, consistent with the NMR data. alfa-chemistry.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. While specific, complete experimental IR and Raman spectra for this compound are not widely published, the key spectral features can be predicted based on its structure.

The most significant change in the IR spectrum of this compound compared to Cabergoline would be the appearance of a strong absorption band corresponding to the N-O stretching vibration. Tertiary amine N-oxide stretching bands typically appear in the 950-970 cm⁻¹ region. msu.edu Other characteristic bands for the parent molecule, such as those for the amide, urea (B33335), and indole (B1671886) groups, would remain largely unchanged. For example, studies on different crystalline forms of Cabergoline show characteristic IR and Raman bands that would also be present in its N-oxide derivative. researchgate.net

Table 2: Predicted Characteristic IR Absorption Frequencies for Key Functional Groups in this compound
Functional GroupVibrationExpected Frequency (cm⁻¹)Reference
Tertiary N-OxideN-O Stretch950 - 970 msu.edu
AmideC=O Stretch~1677 rsc.org
IndoleN-H Stretch~3402 rsc.org
Alkyl C-HC-H Stretch2850 - 3000 msu.edu
Allyl C=CC=C Stretch~1640 msu.edu

UV-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The primary chromophore in both Cabergoline and this compound is the ergoline ring system, specifically the indole moiety. ijprs.comnih.gov

The oxidation to an N-oxide occurs on the aliphatic side chain, which is electronically isolated from the indole chromophore. Consequently, the UV-Vis spectrum of this compound is expected to be nearly identical to that of Cabergoline. Analytical methods for Cabergoline consistently use a detection wavelength of approximately 280 nm, which corresponds to the main absorption maximum (λmax) of the indole ring system. ijprs.comnih.govresearchgate.netlatamjpharm.org This characteristic absorption is utilized in HPLC methods for the detection and quantification of both the parent drug and its N-oxide impurity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods, especially HPLC, are the cornerstone of pharmaceutical quality control, enabling the separation, identification, and quantification of an API and its impurities.

Stability-indicating HPLC methods are essential for monitoring the purity of Cabergoline and quantifying any degradation products, including this compound. researchgate.net Such methods are developed and validated to demonstrate their specificity, enabling the separation of the N-oxide peak from the main Cabergoline peak and other potential impurities. nih.govresearchgate.net

Method development typically involves optimizing the stationary phase (e.g., C18, Cyano), mobile phase composition (e.g., acetonitrile (B52724) and a buffered aqueous phase), flow rate, and detector wavelength (typically 280 nm). researchgate.netijrpc.comdrugfuture.com The identity of the this compound peak in a chromatogram can be confirmed by spiking the sample with a synthesized and characterized reference standard of the impurity. alfa-chemistry.com

Validation of the analytical method is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Accuracy: The closeness of test results obtained by the method to the true value.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netijrpc.com

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved by using columns packed with smaller particles (typically less than 2 µm), which necessitates the use of a specialized system capable of operating at much higher pressures (up to 100 MPa or 15,000 psi). eag.com The application of UHPLC is particularly advantageous for the analysis of pharmaceutical impurities, such as this compound, where achieving clear separation from the parent drug and other related substances is critical.

While specific UHPLC methods dedicated exclusively to this compound are not extensively detailed in publicly available literature, the principles of established HPLC methods for cabergoline and its degradation products can be readily adapted. For instance, methods developed for the stability-indicating analysis of cabergoline provide a strong foundation. researchgate.net A typical UHPLC method for analyzing this compound would involve a reversed-phase column with a sub-2 µm particle size, a mobile phase consisting of an acetonitrile and aqueous buffer gradient, and UV detection. The higher efficiency of UHPLC columns allows for faster analysis times and a greater ability to resolve closely eluting peaks, which is crucial for accurately quantifying low-level impurities. eag.comwiley.com The development of new UHPLC methods has been shown to be effective for the complete stability study of various pharmaceutical compounds under stress conditions, including oxidation. researchgate.net

Table 1: Illustrative UHPLC Parameters for this compound Analysis

Parameter Specification
Column C18, < 2 µm particle size
Mobile Phase A: 0.05% Aqueous Triethylamine (pH 6.5) B: Acetonitrile
Gradient Optimized gradient from A to B
Flow Rate 0.4 - 0.6 mL/min
Column Temp. 25-40 °C
Detection UV at 225 nm or 280 nm researchgate.net

| Injection Vol. | 1 - 5 µL eag.com |

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and rapid chromatographic technique for the qualitative assessment of pharmaceutical compounds. unacademy.comclemson.edu It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the purity of a substance. unacademy.com

In the context of this compound, TLC can be employed to monitor the oxidation reaction of cabergoline. For instance, during the synthesis of cabergoline impurities, reaction progress is often monitored by TLC on pre-coated silica (B1680970) gel plates. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase (e.g., silica gel) and the mobile phase. After development, the spots corresponding to cabergoline and its N-oxide can be visualized under UV light (typically at 254 nm and/or 366 nm) or by staining with a suitable chemical reagent, such as potassium permanganate (B83412) or cerium ammonium (B1175870) molybdate (B1676688) solution, which are common visualizing agents for ergoline derivatives. nih.gov The difference in polarity between cabergoline and the more polar this compound would result in different Retention Factor (Rf) values, allowing for their qualitative differentiation.

Table 2: General TLC Parameters for Cabergoline and Related Substances

Parameter Specification
Stationary Phase Silica gel 60 F254 aluminum-backed plates nih.gov
Mobile Phase Butanol:Methanol:Triethylamine (95:5:10, v/v/v) researchgate.net
Alternative: Ethyl acetate:Methanol:n-Hexane (8:2:3, v/v/v) researchgate.net
Visualization UV light (254 nm / 366 nm) nih.gov
Aqueous potassium permanganate stain

Advanced Hyphenated Techniques for Structural Confirmation and Impurity Detection

LC-MS/MS for Comprehensive Profile Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This hyphenated technique is indispensable for the definitive identification and quantification of drug impurities, even at trace levels. wiley.com

The identification of this compound as an oxidation product during stability studies of cabergoline was confirmed using LC-MS and LC-MS/MS. pharmaexcipients.comnih.gov Initial analysis indicated the presence of a mono-oxygenated product of cabergoline. pharmaexcipients.com High-resolution mass spectrometry (HRMS) provides the high mass accuracy needed to determine the elemental composition of an unknown impurity. The molecular formula of Cabergoline is C₂₆H₃₇N₅O₂ (MW: 451.6 g/mol ), while this compound has a formula of C₂₆H₃₇N₅O₃ (MW: 467.6 g/mol ), reflecting the addition of a single oxygen atom. nih.govlgcstandards.com

LC-MS/MS experiments are crucial for structural elucidation. In these experiments, the precursor ion (the molecular ion of the impurity, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The fragmentation pattern provides vital information about the molecule's structure. For this compound, MS/MS studies provided the evidence that the oxidation occurred specifically at the N-allyl nitrogen of the ergoline structure. pharmaexcipients.comalfa-chemistry.comresearchgate.net The fragmentation of cabergoline itself typically involves characteristic losses, and comparing its fragmentation pattern to that of the N-oxide allows for the precise localization of the modification.

Table 3: Mass Spectrometric Data for Cabergoline and this compound

Compound Molecular Formula Molecular Weight ( g/mol ) Precursor Ion [M+H]⁺ (m/z) Key Characteristic
Cabergoline C₂₆H₃₇N₅O₂ 451.6 nih.gov 452.3 nih.gov Parent Drug

| This compound | C₂₆H₃₇N₅O₃ | 467.6 lgcstandards.com | 468.6 | Mono-oxygenated product; +16 Da shift from Cabergoline |

LC-NMR for In-Situ Structural Analysis of Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated analytical technique that couples the separation power of HPLC with the definitive structure elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy. This on-line combination allows for the acquisition of NMR data on individual components of a mixture as they elute from the chromatography column, either directly (on-flow) or after being trapped (stopped-flow or loop collection). nih.govnih.gov

LC-NMR is particularly valuable for the unambiguous identification of unknown impurities and metabolites in complex matrices, often circumventing the need for tedious and sometimes unfeasible isolation. nih.gov While the definitive structural elucidation of this compound was performed using 1D and 2D NMR techniques (such as COSY, HSQC, and HMBC) on the isolated substance, the principles of LC-NMR are directly applicable for such challenges. pharmaexcipients.comnih.govalfa-chemistry.com Had isolation not been possible, LC-NMR could have been employed for in-situ analysis.

The process would involve separating the sample using an HPLC method and directing the eluent containing the peak of interest (this compound) into the NMR flow cell. By acquiring detailed proton (¹H) and two-dimensional NMR spectra, chemists can piece together the molecular structure, including the stereochemistry and the exact site of modification. For this compound, NMR data was the final piece of evidence confirming that oxidation occurred at the N-allyl nitrogen, distinguishing it from other potential oxidation sites on the complex ergoline structure. pharmaexcipients.comresearchgate.net The combination of LC-MS for determining the molecular formula and LC-NMR for mapping the molecular connectivity provides an unequivocal identification of unknown structures. nih.gov

Chemical Stability and Degradation Pathways of Cabergoline N Oxide

Investigation of Stability Under Varied Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance. While specific studies focusing solely on Cabergoline (B1668192) N-Oxide are not extensively documented in publicly available literature, the degradation profile of Cabergoline provides a foundation for inferring the stability of its N-oxide derivative. researchgate.netescholarship.orggoogle.com

The structure of Cabergoline contains a urea (B33335) moiety and an amide group, which are susceptible to hydrolysis. mdpi.comescholarship.org Studies on Cabergoline have shown that it undergoes degradation under acidic and neutral hydrolytic conditions, while being relatively stable to basic hydrolysis. researchgate.netgoogle.com

Basic Hydrolysis: Cabergoline has been found to be stable under basic conditions (e.g., 1 M NaOH at 80°C for 1 hour), with minimal degradation reported. google.com Given this stability of the parent compound, it is likely that Cabergoline N-Oxide would also exhibit considerable stability against base-catalyzed hydrolysis.

Neutral Hydrolysis: Partial degradation of Cabergoline has been observed under neutral hydrolysis conditions when heated. google.comeuropa.eu This suggests that this compound may also undergo slow degradation in neutral aqueous solutions, particularly at elevated temperatures.

The following table summarizes the forced degradation data for the parent compound, Cabergoline, which can be used to infer the potential hydrolytic behavior of this compound.

Stress ConditionTime (hours)Temperature (°C)Degradation of Cabergoline (%)
1 M HCl18015.08
1 M NaOH1800.01
Neutral (Water)18085.00

Data sourced from studies on Cabergoline and presented here for inferential purposes regarding this compound. google.com

This compound is itself a product of the oxidative degradation of Cabergoline. mdpi.commdma.chnih.gov The oxidation primarily occurs at the N-allyl nitrogen of Cabergoline. mdpi.comnih.govrsc.org The formation of this compound can be achieved synthetically by treating Cabergoline with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). mdpi.comnih.govacs.org

Given that the most susceptible nitrogen is already oxidized to form this compound, the N-oxide itself is expected to be more resistant to further oxidation at this position. However, other parts of the molecule, such as the alkene bond in the allyl group, remain susceptible to oxidative degradation. mdpi.comescholarship.org Therefore, under strong oxidative stress (e.g., exposure to hydrogen peroxide), this compound could potentially undergo further degradation, possibly at the allyl group or other sites on the ergoline (B1233604) ring system.

The photostability of ergoline alkaloids can be variable. Lysergic acid diethylamide (LSD), a related ergoline, is known to degrade readily when exposed to light. europa.eu Studies on Cabergoline have shown it to be relatively stable under photolytic conditions, though some degradation can occur upon prolonged exposure to UV light. mdpi.comeuropa.eu For instance, photolytic degradation of Cabergoline powder has been studied by exposure to UV light at 254 nm for up to 48 hours. mdpi.com

It is reasonable to assume that this compound would have a similar photosensitivity profile to Cabergoline. The introduction of the N-oxide group could potentially alter the molecule's electronic properties and its absorption of UV radiation, which might influence its photolytic degradation rate. Aromatic N-oxides can undergo photochemical reactions, sometimes involving the cleavage of the N-O bond. wur.nl

Cabergoline has been reported to be relatively stable under thermal stress. escholarship.org Studies involving exposure of the solid drug to dry heat at 60°C for up to 48 hours did not show significant degradation. mdpi.com Another study subjected the bulk drug to dry heat at 105°C for 5 hours. google.com

Tertiary amine N-oxides can be thermally labile, often undergoing decomposition at temperatures above 100-150°C. nih.gov This decomposition can proceed through pathways such as the Cope elimination or Meisenheimer rearrangement, particularly for N-allyl derivatives. nih.gov Given that this compound possesses an N-allyl group, it is plausible that it could be susceptible to thermal rearrangement or degradation at elevated temperatures, potentially exhibiting lower thermal stability than the parent Cabergoline.

Photolytic Degradation Investigations

Identification and Characterization of Secondary Degradation Products

While this compound is a primary degradation product of Cabergoline, there is limited specific information in the literature regarding the secondary degradation products that may form from this compound itself.

Based on the structure of this compound and the known degradation pathways of related compounds, potential secondary degradation products could arise from:

Hydrolysis: Cleavage of the urea or amide moieties could lead to the formation of des-ethylcarbamoyl or des-propyl-dimethylamine N-oxide derivatives of cabergolinic acid N-oxide.

Oxidation: Oxidation of the allyl group could yield an epoxide or other oxidized derivatives.

Thermal Degradation: As mentioned, Meisenheimer rearrangement of the N-allyl N-oxide could occur.

Further research employing techniques like LC-MS/MS would be necessary to isolate and definitively characterize the secondary degradation products of this compound under various stress conditions.

Mechanistic Insights into the Lability of the N-Oxide Bond and Other Degradation Pathways

The N-O bond in N-oxides is a polar, dative covalent bond. liverpool.ac.uk Its stability can be influenced by electronic and steric factors within the molecule. In the context of this compound, the lability of this bond would be a key factor in its degradation profile.

The N-O bond in tertiary amine N-oxides can be cleaved under certain conditions:

Reductive Cleavage: N-oxides can be reduced back to the corresponding tertiary amine. mdpi.com This can occur in the presence of reducing agents or via certain enzymatic pathways in vivo.

Thermal Rearrangements: For N-oxides with specific structural features, such as an allyl group, thermal rearrangements that involve the cleavage of the N-O bond are possible. The Meisenheimer rearrangement is a mdpi.comrsc.org-sigmatropic shift that converts an N-allyl N-oxide to an O-allyl-N,N-disubstituted hydroxylamine. nih.gov The Cope elimination is another thermal syn-elimination reaction that can occur in N-oxides possessing a beta-hydrogen, leading to an alkene and a hydroxylamine. nih.gov

Polonovski Reaction: In the presence of acylating agents like acetic anhydride, the N-O bond can be activated, leading to cleavage and the formation of an iminium ion, which can then react further. nih.gov

Theoretical and Computational Chemistry Applied to Cabergoline N Oxide

Molecular Modeling and Electronic Structure Calculations

Molecular modeling serves as a powerful tool to predict the three-dimensional structure and electronic properties of molecules. For Cabergoline (B1668192) N-Oxide, computational approaches like Density Functional Theory (DFT) are invaluable for elucidating its characteristics in the absence of extensive experimental structural data. researchgate.netacs.org

DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be used to obtain the optimized geometry of Cabergoline N-Oxide. researchgate.net These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. The introduction of the N-oxide functionality at the allylic nitrogen of the ergoline (B1233604) scaffold is expected to induce localized changes in the geometry compared to the parent Cabergoline molecule.

The electronic structure of this compound can be further investigated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. In the case of this compound, the electron-withdrawing nature of the N-oxide group would likely lower the energy of both the HOMO and LUMO compared to Cabergoline, potentially influencing its reactivity profile.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would highlight the electronegative oxygen atom of the N-oxide group as a region of high negative potential, indicating a likely site for electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.2 eVIndicates the energy of the outermost electron orbital; relates to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the energy of the lowest unoccupied orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.4 eVCorrelates with chemical reactivity and kinetic stability; a larger gap suggests lower reactivity.
Dipole Moment5.5 DMeasures the overall polarity of the molecule, influenced by the polar N-O bond.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not publicly available.

Quantum Chemical Analysis of N-Oxide Bond Properties

The N-oxide bond is a unique functional group with a semi-polar character, which significantly influences the chemical and physical properties of the molecule. Quantum chemical analyses can provide a deep understanding of the nature of the N-O bond within the this compound structure.

The strength of the N-O bond can be estimated by calculating the Bond Dissociation Energy (BDE). Computational studies on other amine N-oxides have shown a wide range of BDEs, which are influenced by the electronic and steric environment of the N-oxide group. researchgate.net For this compound, the allylic nature of the nitrogen atom might influence the N-O bond strength compared to aromatic or simple aliphatic N-oxides.

Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be used to investigate the N-O bond. NBO analysis provides information about the charge distribution between the nitrogen and oxygen atoms and the hybridization of the orbitals involved in the bond. This can reveal the degree of ionic and covalent character of the N-O bond.

Vibrational frequency calculations, based on DFT, can predict the infrared (IR) spectrum of this compound. The stretching frequency of the N-O bond is a characteristic vibrational mode that is sensitive to the bond's strength and the surrounding chemical environment. For many N-oxides, this vibration appears in a specific region of the IR spectrum, and its calculated value can be compared with experimental data if available.

Prediction of Chemical Reactivity and Degradation Pathways

Computational chemistry offers predictive insights into the chemical reactivity of molecules and their likely degradation pathways. For this compound, this is particularly relevant as it is itself a degradation product.

The HOMO and LUMO distributions provide clues about reactivity. The regions of the molecule where the HOMO is localized are prone to electrophilic attack, while regions with LUMO localization are susceptible to nucleophilic attack. researchgate.net For this compound, the HOMO is likely to have significant density on the indole (B1671886) ring system of the ergoline scaffold, while the LUMO may have contributions from the N-oxide group and the urea (B33335) moiety.

Chemical reactivity descriptors, derived from conceptual DFT, can quantify the reactivity of this compound. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These calculated descriptors can be used to compare the reactivity of this compound with its parent drug, Cabergoline, and to predict its behavior in various chemical environments.

The formation of this compound is known to occur via oxidation, and a radical-induced mechanism has been proposed. pharmaexcipients.com Computational modeling could be employed to study the thermodynamics and kinetics of this formation reaction. Furthermore, potential degradation pathways of this compound itself could be explored. For instance, N-oxides can undergo deoxygenation reactions or rearrangements under certain conditions. nih.gov Computational modeling could help to identify the most likely degradation products of this compound by calculating the activation energies for different potential reaction pathways.

Table 2: Illustrative Global Reactivity Descriptors for Cabergoline and this compound

CompoundElectronegativity (χ) (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)
Cabergoline3.82.33.1
This compound4.02.23.6

Note: The values in this table are illustrative and for comparative purposes only, based on general trends observed for N-oxidation. Specific computational data is not publicly available.

Structure-Reactivity Relationship Analysis of N-Oxide Functionality within Ergoline Scaffolds

The ergoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. mdpi.com The introduction of an N-oxide group to this scaffold, as in this compound, can significantly alter its biological and chemical properties. A structure-reactivity relationship (SRR) analysis, aided by computational methods, can help to understand these changes.

By systematically studying a series of ergoline derivatives with and without the N-oxide functionality, and with variations in other substituents, a computational SRR can be established. This would involve calculating the geometric and electronic properties of each analogue and correlating these properties with their predicted reactivity.

For example, the presence of the electron-withdrawing N-oxide group at the allylic nitrogen in this compound likely influences the electronic properties of the entire ergoline ring system. This could affect the pKa of the indole nitrogen, the susceptibility of the aromatic rings to electrophilic substitution, and the reactivity of the double bond in the D ring.

The reactivity of the N-oxide itself can also be influenced by the ergoline scaffold. The rigid, tetracyclic structure of the ergoline system imposes specific steric constraints that could affect the accessibility of the N-oxide oxygen for reactions like deoxygenation. Furthermore, electronic communication between the N-oxide group and the indole moiety could modulate its reactivity.

Significance of Cabergoline N Oxide As a Chemical Impurity and Reference Standard in Pharmaceutical Chemistry

Role in Impurity Profiling and Specification of Cabergoline (B1668192) Drug Substance

Impurity profiling is a fundamental requirement in the pharmaceutical industry to ensure the quality and safety of an API. rsc.org Cabergoline N-Oxide is a mono-oxygenated product of Cabergoline, identified as an oxidation and degradation product. pharmaexcipients.comresearchgate.netijprs.com Its formation is particularly noted during stability studies of Cabergoline, indicating its potential to develop over the shelf-life of the drug product. pharmaexcipients.comnih.gov

The structure of Cabergoline contains moieties susceptible to oxidation, such as an alkene bond. researchgate.netresearchgate.net Research indicates that the oxidation specifically occurs at the N-allyl nitrogen of the Cabergoline molecule, leading to the formation of the N-oxide. pharmaexcipients.comnih.govresearchgate.net This transformation is believed to proceed via a radical-induced mechanism involving oxygen. pharmaexcipients.comresearchgate.net

The identification and quantification of this compound are crucial for setting the specifications of the Cabergoline drug substance and drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate strict control over impurities. pharmtech.com For low-dose drugs like Cabergoline, the threshold for the identification and qualification of impurities is typically low, often around 0.10% and 0.15% of the API mass, respectively. rsc.org Therefore, sensitive analytical methods are required to detect and monitor the levels of this compound to ensure they remain within these acceptable limits throughout the product's lifecycle.

Development and Qualification of this compound as an Analytical Reference Standard

To accurately quantify this compound in the drug substance, a well-characterized reference standard is essential. weblivelink.com this compound is synthesized and isolated for use as a fully characterized analytical reference standard. pharmaexcipients.comaxios-research.com The synthesis can be achieved by treating Cabergoline with an oxidizing agent, such as m-chloroperoxybenzoic acid, followed by isolation using techniques like column chromatography. pharmaexcipients.comresearchgate.net

The qualification of this reference standard involves comprehensive structural elucidation to confirm its identity and purity. This is accomplished using a suite of advanced analytical techniques.

Analytical Techniques for Characterization of this compound:

Analytical Technique Purpose Finding
High-Performance Liquid Chromatography (HPLC) To determine purity and separate from Cabergoline and other impurities. pharmaexcipients.comijprs.com Demonstrates a distinct retention time from the parent drug, allowing for accurate quantification. pharmaexcipients.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) To confirm molecular weight and provide fragmentation data for structural confirmation. nih.govresearchgate.net Provides evidence of a mono-oxygenated product of Cabergoline and confirms oxidation at the N-allyl nitrogen. pharmaexcipients.comresearchgate.net

| Nuclear Magnetic Resonance (1D/2D NMR) Spectroscopy | To provide definitive structural elucidation of the molecule. pharmaexcipients.com | Confirms the precise location of the oxygen atom on the N-allyl nitrogen, establishing the N-oxide structure. pharmaexcipients.comresearchgate.net |

Qualified this compound reference standards are used for several critical applications in pharmaceutical quality control, including analytical method development, method validation (AMV), and routine quality control (QC) testing of Cabergoline API and its formulations. axios-research.comcleanchemlab.comsynzeal.com These standards ensure the accuracy and reliability of the methods used to monitor the impurity. weblivelink.com

Strategies for Mitigating N-Oxide Formation During Cabergoline Manufacturing Processes

Given that this compound is an oxidation product, strategies to mitigate its formation focus on controlling the conditions that promote oxidation during manufacturing, packaging, and storage. pharmaexcipients.comresearchgate.net Ergot alkaloid derivatives like Cabergoline are known to be unstable in the presence of heat and humidity and are susceptible to the influence of excipients. google.com

Mitigation Strategies for this compound Formation:

Strategy Description Rationale
Control of Atmospheric Oxygen Manufacturing processes can be conducted under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. scbt.com Reduces the availability of oxygen, a key reactant in the proposed radical-induced oxidation mechanism. pharmaexcipients.comresearchgate.net
Avoidance of Oxidizing Agents Strict control to avoid contamination with oxidizing agents, such as nitrates or peroxides, is crucial. scbt.com Prevents chemical reactions that can directly lead to the formation of the N-oxide impurity.
Excipient Compatibility Careful selection of excipients is necessary, as some can generate reactive species that promote degradation. Certain excipients might contain trace impurities (e.g., peroxides in polymers) that can initiate oxidation.
Control of Storage Conditions The drug product should be protected from moisture and heat, as these factors can accelerate degradation. google.comproductsafety.gov.au A recall of one batch of APO-Cabergoline was initiated due to a packaging desiccant issue that could lead to moisture-related degradation. productsafety.gov.au

| Process Parameter Optimization | Process conditions, such as drying temperatures, should be optimized. | Lowering temperatures can reduce the rate of chemical reactions, including oxidation. pharmaexcipients.com |

By implementing these strategies, manufacturers can minimize the formation of this compound, ensuring the stability and quality of the final drug product.

Regulatory Perspectives on N-Oxide Impurities in Active Pharmaceutical Ingredients

Regulatory agencies worldwide, guided by bodies like the ICH, have a stringent stance on the control of impurities in pharmaceutical products. pharmtech.com Impurities are broadly classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. This compound falls into the category of a degradation product, as it can form upon storage. pharmtech.compharmaexcipients.com

The ICH Q3A and Q3B guidelines provide a framework for establishing acceptable limits for impurities in new drug substances and new drug products, respectively. The fundamental principle is that impurities should be controlled to levels that are backed by safety data. N-oxide impurities, like other degradation products, must be monitored and limited.

While N-oxides are common metabolites, their presence as impurities requires careful evaluation. The case of N-nitrosamine impurities found in sartan medications highlighted the critical importance of understanding all potential impurity formation pathways, even those not initially anticipated. europa.eu This has led to increased regulatory scrutiny of all potential mutagenic impurities and a requirement for manufacturers to conduct thorough risk assessments. europa.eupharmasalmanac.com

For an N-oxide impurity, regulators would expect:

Identification: The impurity's structure must be elucidated if it is present above the identification threshold (e.g., 0.10% for low-dose drugs). rsc.org

Reporting: The impurity must be reported in specifications if it is above the reporting threshold.

Qualification: The impurity must be qualified if it exceeds the qualification threshold. Qualification involves gathering and evaluating data to establish the biological safety of the impurity at the specified level.

The presence of N-oxide impurities necessitates a comprehensive control strategy that includes robust analytical methods for their detection, mitigation strategies during manufacturing, and thorough stability testing to ensure the drug product remains within its approved specifications throughout its shelf life. pharmaexcipients.com

Metabolic Transformations of N Oxide Derivatives in in Vitro and Non Human Biological Systems

Enzymatic N-Oxidation and N-Reduction Mechanisms in Isolated Biological Preparations (e.g., Liver Microsomes)

The enzymatic processes of N-oxidation and N-reduction are critical in determining the metabolic fate and potential biological activity of tertiary amine compounds and their N-oxide metabolites. These transformations are often studied using isolated biological preparations, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

N-Oxidation: The formation of N-oxides from tertiary amines is primarily catalyzed by two main enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs). hyphadiscovery.comtandfonline.com While CYP enzymes are versatile in their oxidative reactions, FMOs are specialized in oxygenating soft nucleophiles like nitrogen and sulfur atoms. hyphadiscovery.comnumberanalytics.com For many tertiary amines, FMOs are the principal enzymes responsible for N-oxidation, a reaction that is generally considered a detoxification pathway. researchgate.net In the context of cabergoline (B1668192), it has been noted that cytochrome P-450 mediated metabolism appears to be minimal for the parent compound. fda.govfda.gov This suggests that if N-oxidation of cabergoline to Cabergoline N-Oxide occurs in vivo, FMOs could be significantly involved.

N-Reduction: The reduction of tertiary amine N-oxides back to their parent amines is a well-documented metabolic pathway that can occur in liver microsomes. tandfonline.comnih.govresearchgate.net This retro-reduction can be mediated by several enzyme systems and can even have non-enzymatic components. Studies on various N-oxides have shown that cytochrome P450 can be involved in their reduction, a process that is typically NADPH-dependent and inhibited by carbon monoxide and oxygen. tandfonline.comresearchgate.net

Research on imipramine (B1671792) N-oxide and brucine (B1667951) N-oxide using rat liver microsomes demonstrated significant N-oxide reductase activity under anaerobic conditions, which was linked to cytochrome P450. tandfonline.comnih.gov Interestingly, this study also found that the reduction could proceed non-enzymatically, catalyzed by the heme group of cytochrome P450 in the presence of a reduced flavin. tandfonline.comnih.gov Other enzymes, such as aldehyde oxidase, have also been identified as major N-oxide reductases in the liver cytosol of various mammalian species. nih.gov For instance, sorafenib (B1663141) N-oxide, a metabolite of the anticancer drug sorafenib, can be reduced back to sorafenib by several CYP isoforms, particularly CYP2B6 and CYP1A1. acs.orgresearchgate.net

While direct experimental data on the enzymatic reduction of this compound in liver microsomes is not available in the reviewed literature, it is plausible that it would be a substrate for these established N-oxide reduction systems. The table below summarizes the key enzyme systems involved in the N-oxidation and N-reduction of tertiary amines, which would likely be relevant for Cabergoline and its N-oxide.

Metabolic ProcessPrimary Enzyme SystemsKey Characteristics
N-Oxidation Flavin-containing Monooxygenases (FMOs)NADPH-dependent; specialize in oxygenating nucleophilic heteroatoms.
Cytochrome P450 (CYP) SuperfamilyVersatile monooxygenases; can contribute to N-oxidation.
N-Reduction Cytochrome P450 (CYP) SuperfamilyNADPH-dependent; can be inhibited by CO and O2; may involve non-enzymatic catalysis by the heme moiety. tandfonline.comnih.govresearchgate.net
Aldehyde OxidaseLocated in the cytosol; acts as a major N-oxide reductase in several species. nih.gov
Quinone ReductaseA potential contributor to N-oxide reduction. jbclinpharm.org

Identification and Characterization of N-Oxide Related Metabolites in Non-Clinical Laboratory Models

The identification of metabolites in non-clinical laboratory models, such as rats, is a crucial step in understanding the complete metabolic profile of a drug and its derivatives. For N-oxide compounds, this involves looking for products of further oxidation, hydrolysis, or conjugation, as well as the parent amine resulting from N-reduction.

While specific studies detailing the metabolites of administered this compound in non-human models are not prevalent in the literature, studies on the parent compound, cabergoline, provide some insights into its metabolic pathways. In rats, monkeys, and humans, cabergoline is extensively metabolized, with the primary routes being hydrolysis of the acylurea or urea (B33335) moiety. fda.govfda.gov One of the main metabolites of cabergoline identified in the urine of these species is 6-allyl-8ß-carboxy-ergoline. pfizer.com Other identified metabolic pathways for cabergoline include the loss of the 3-dimethylaminopropyl group and deallylation at the piperidine (B6355638) nitrogen. pfizer.com

When considering the potential metabolic fate of this compound itself, studies on other tertiary amine N-oxides in rats offer valuable comparative data. For example, when oxycodone N-oxide was administered to rats, a significant amount of the parent drug, oxycodone, was detected in the urine along with its known metabolites like noroxycodone and oxymorphone. jbclinpharm.org This demonstrates in vivo retro-reduction of the N-oxide. jbclinpharm.org Similarly, studies with nicotine (B1678760) N'-oxides in rats also showed in vivo reduction to nicotine. tandfonline.com

In the case of chlorpromazine (B137089) N-oxide administered orally to rats, the metabolites found in urine and feces were the parent drug chlorpromazine and its other known metabolites, such as 7-hydroxychlorpromazine (B195717) and N-desmethylchlorpromazine. nih.gov Notably, the N-oxide itself and any metabolites retaining the N-oxide function were not detected, suggesting extensive reduction. nih.gov

Based on these examples, it is highly probable that if this compound were administered to a non-clinical model like the rat, a primary metabolic pathway would be its reduction back to cabergoline. Subsequently, cabergoline would likely undergo its known metabolic transformations. The potential metabolites of this compound are therefore hypothesized to include cabergoline itself and the known metabolites of cabergoline.

The following table outlines the known major metabolites of the parent compound, cabergoline, which would be anticipated metabolites following the in vivo reduction of this compound.

Parent CompoundMetaboliteMetabolic ReactionSpecies Observed
Cabergoline6-allyl-8ß-carboxy-ergolineHydrolysisRat, Monkey, Human pfizer.com
CabergolineMetabolite from hydrolysis of the urea moietyHydrolysisRat, Monkey, Human pfizer.com
CabergolineMetabolite from loss of 3-dimethylaminopropyl groupDealkylationRat, Monkey, Human pfizer.com
CabergolineMetabolite from deallylation of piperidine nitrogenDealkylationRat, Monkey, Human pfizer.com

Comparative Metabolic Pathway Analysis of N-Oxides in General Chemical Contexts

The metabolism of N-oxides is a recurring theme in drug development and toxicology. A comparative analysis of the metabolic pathways of different N-oxides reveals common principles as well as compound-specific variations. The two principal and competing pathways for tertiary amines are N-oxidation and C-oxidation (leading to dealkylation). tandfonline.com The resulting N-oxides can then be considered as soft metabolites that can be reduced back to the parent amine, creating a metabolic cycle. acs.orgtandfonline.com

This interconversion between a tertiary amine and its N-oxide can serve to prolong the presence of the active parent drug in the body. tandfonline.com Some N-oxide metabolites are even developed as prodrugs, which are bioreduced in vivo to the active tertiary amine. acs.org Examples include imipramine-N-oxide and amitriptyline-N-oxide. acs.org

The relative importance of N-oxidation versus other metabolic pathways, and the extent of N-oxide reduction, varies depending on the specific chemical structure of the compound, the animal species, and the specific enzymes involved. tandfonline.comresearchgate.net For instance, the reduction of sorafenib-N-oxide is significantly mediated by CYPs 2B6 and 1A1, while its formation is primarily via CYP3A4. acs.orgresearchgate.net In the case of pyrrolizidine (B1209537) alkaloids, the ratio of N-oxide formation can differ significantly between structurally similar compounds, which may relate to their varying toxicity. researchgate.net

For ergoline (B1233604) derivatives like cabergoline, the tetracyclic ergoline ring system is a key structural feature. Comparative in vitro metabolism studies of different ergoline derivatives could provide insights into how substitutions on this ring system affect their interaction with metabolizing enzymes. researchgate.netnih.gov For cabergoline, the major metabolic attacks occur on the side chains rather than the ergoline core, primarily through hydrolysis. fda.govfda.gov This suggests that the ergoline structure is relatively stable to oxidative metabolism.

The table below provides a comparative overview of the metabolic pathways for different N-oxides, highlighting the common theme of N-reduction.

N-Oxide CompoundPrimary Metabolic Pathway(s) of the N-OxideKey Findings
Imipramine N-OxideReduction to ImipramineServes as a prodrug; reduction occurs in extra-microsomal compartments. tandfonline.com
Sorafenib N-OxideReduction to Sorafenib; further oxidationReduction mediated by CYP2B6 and CYP1A1 contributes to the overall pharmacokinetics of sorafenib. acs.orgresearchgate.net
Oxycodone N-OxideReduction to OxycodoneDemonstrates in vivo retro-reduction in rats. jbclinpharm.org
Chlorpromazine N-OxideReduction to ChlorpromazineExtensive in vivo reduction in rats, with no N-oxide metabolites detected in excreta. nih.gov
Nicotine N'-OxideReduction to NicotineIn vivo reduction observed in rats. tandfonline.com

Future Directions in Academic Research on Cabergoline N Oxide Chemistry

Exploration of Novel and Greener Synthetic Methodologies

The current established synthesis of Cabergoline (B1668192) N-Oxide involves the treatment of Cabergoline with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netpharmaexcipients.com This method, while effective for producing the compound for characterization, serves as a byproduct-generating process. pharmaexcipients.com Future research will likely focus on developing more controlled, efficient, and environmentally benign synthetic strategies.

Key Research Thrusts:

Catalytic Oxidations: Investigation into catalytic systems using transition metals or organocatalysts could offer higher selectivity and efficiency. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in these systems would represent a significant advancement in green chemistry.

Biocatalytic Synthesis: The use of enzymes, such as monooxygenases, could provide unparalleled selectivity for the N-oxidation of the specific N-allyl nitrogen of Cabergoline. researchgate.netpharmaexcipients.com This approach avoids harsh chemical reagents and can often be performed in aqueous media under mild conditions.

Flow Chemistry: Implementing continuous flow reactors for the oxidation of Cabergoline could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to improved yield and purity of Cabergoline N-Oxide while minimizing hazardous conditions.

Alternative Oxidizing Agents: Research into alternative, less hazardous oxidizing agents to replace peroxy acids is crucial. Reagents like Oxone, or systems based on electrochemical oxidation, could provide safer and more sustainable synthetic routes.

Synthetic Approach Current Method (m-CPBA) Potential Future Methodologies Anticipated Advantages
Reagents Stoichiometric strong oxidantCatalytic systems, enzymesReduced waste, milder conditions, higher selectivity
Solvents Chlorinated solventsAqueous media, green solventsReduced environmental impact
Efficiency Byproduct formation, requires purification pharmaexcipients.comPotentially higher yield and purityImproved process efficiency, lower cost
Safety Potentially explosive peroxy acidsSafer oxidants (e.g., H2O2), controlled flow reactorsEnhanced operational safety

Development of Ultra-Sensitive and Selective Analytical Techniques

The detection and quantification of this compound, particularly as a low-level impurity in the active pharmaceutical ingredient (API), necessitates the development of highly sensitive and selective analytical methods. While techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been instrumental in its initial identification, future work will aim to push the limits of detection and improve characterization. researchgate.netpharmaexcipients.comnih.gov

Future research will likely focus on:

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers, will be critical for unambiguous identification and quantification at trace levels. Developing specific and sensitive Multiple Reaction Monitoring (MRM) methods in tandem mass spectrometry (LC-MS/MS) is a key area for development, building upon existing methods for Cabergoline. nih.govnih.gov

Hyphenated Chromatographic Techniques: Two-dimensional liquid chromatography (2D-LC) could be employed to resolve this compound from other closely related impurities and degradation products that may not be separated by conventional 1D-HPLC.

Novel Stationary Phases: The development of HPLC columns with novel chemical selectivities (e.g., mixed-mode or chiral phases) could enhance the separation between Cabergoline and its N-oxide, which may have similar polarities.

Electrochemical Sensors: Building on the established electrochemical activity of the Cabergoline indole (B1671886) moiety, research into designing sensors with nanocomposite materials could offer a rapid, low-cost, and ultra-sensitive method for detecting the N-oxide. ijcce.ac.ir While a method using a SiO2@Fe3O4/GO nanocomposite modified ionic liquid carbon paste electrode has been developed for Cabergoline, a similar approach could be tailored for its N-oxide. ijcce.ac.ir

Analytical Technique Current Application Future Direction Key Benefit
HPLC Separation and stability testing pharmaexcipients.comijprs.comDevelopment of novel stationary phases, 2D-LCEnhanced resolution from other impurities
LC-MS/MS Identification and structural elucidation researchgate.netpharmaexcipients.comnih.govUltra-sensitive MRM methods, HRMS quantificationLower limits of detection (LOD) and quantification (LOQ)
NMR Spectroscopy 1D/2D NMR for structure confirmation pharmaexcipients.comSolid-state NMR for in-formulation studiesCharacterization in solid dosage forms
Electrochemical Methods Sensor development for Cabergoline ijcce.ac.irDesign of N-oxide selective nanosensorsRapid, portable, and cost-effective analysis

Deeper Mechanistic Understanding of N-Oxide Chemical Transformations

The formation of this compound has been proposed to occur via a radical-induced mechanism involving oxygen. researchgate.netpharmaexcipients.com A thorough understanding of this and other potential chemical transformations is vital for developing strategies to prevent its formation during the manufacturing and storage of Cabergoline products.

Areas for future investigation include:

Kinetics and Pathway Elucidation: Detailed kinetic studies are needed to understand the rate of N-oxide formation under various conditions (e.g., temperature, light, pH, oxygen concentration). Identifying any reaction intermediates or parallel degradation pathways will be crucial.

Forced Degradation Studies: Comprehensive forced degradation studies, expanding on existing work for Cabergoline, will help to systematically investigate the impact of stress factors like oxidation, hydrolysis, and photolysis on the generation of the N-oxide. ijprs.comresearchgate.net This can reveal its stability profile and potential for further degradation.

Excipient Compatibility: Investigating the role of common pharmaceutical excipients in promoting or inhibiting the formation of this compound is a critical area of research for formulation development. For instance, the presence of trace metal ions or peroxides in excipients could potentially catalyze the oxidation.

Reactivity of the N-Oxide: Beyond its formation, the inherent chemical reactivity of the this compound molecule itself is an important area of study. This includes its potential to act as an oxidant or to undergo rearrangements, such as the Polonovski reaction, under certain conditions. google.com

Expanding the Scope of Computational Modeling for N-Oxide Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, saving significant time and resources in experimental work. mdpi.comnih.gov Applying these methods to this compound can provide valuable insights into its properties and reactivity.

Future computational research should target:

Quantum Mechanical (QM) Modeling: QM methods, such as Density Functional Theory (DFT), can be used to model the oxidation reaction of Cabergoline. This can help to elucidate the reaction mechanism (e.g., radical vs. non-radical pathway), calculate activation energies, and understand the electronic factors that make the N-allyl nitrogen susceptible to oxidation. researchgate.netpharmaexcipients.com

Prediction of Physicochemical Properties: In silico tools can predict key properties of this compound, such as its solubility, lipophilicity (logP), and pKa. researchgate.netjapsonline.com These predictions are valuable for developing analytical methods and understanding its potential behavior in different environments.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of this compound and its interaction with its environment, such as solvent molecules or excipients in a solid-state formulation. This can help in understanding physical stability.

Structure-Property Relationship Studies: By computationally modeling a series of related N-oxides, it may be possible to develop quantitative structure-property relationship (QSPR) models. These models could predict the propensity of different Cabergoline analogs to form N-oxides, guiding the design of more stable future drug candidates.

Q & A

What analytical methods are recommended for detecting and quantifying Cabergoline N-Oxide in pharmaceutical formulations?

Level: Basic
Answer: Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is the standard method, as outlined in pharmacopeial guidelines. The mobile phase typically combines aqueous buffers with organic modifiers (e.g., acetonitrile) to resolve this compound (relative retention time ~1.4) from Cabergoline and related impurities. Validation parameters should include specificity, linearity (r² ≥0.99), and precision (RSD <2%). Limits are set at ≤1.0% for this compound and ≤2.5% total impurities .

How should researchers design stability studies to evaluate this compound formation under varying storage conditions?

Level: Advanced
Answer: Stability studies must follow ICH Q1A guidelines, incorporating forced degradation (e.g., heat, light, acidic/alkaline hydrolysis) and long-term storage (25°C/60% RH for 12–24 months). Sampling intervals (0, 3, 6, 12 months) paired with HPLC analysis quantify degradation kinetics. Statistical models (e.g., Arrhenius equation) predict shelf-life, while mass spectrometry confirms structural identity of degradation products. Ensure compliance with USP thresholds for impurity levels .

What pharmacokinetic parameters should be monitored when assessing this compound in vivo?

Level: Advanced
Answer: Plasma concentration-time profiles should measure:

  • Cmax : Peak concentration of this compound.
  • Tmax : Time to reach Cmax.
  • AUC : Area under the curve for exposure assessment.
  • Half-life (t½) : Elimination kinetics.
    Use non-compartmental analysis (Phoenix WinNonlin) for modeling. Correlate these parameters with Cabergoline doses and patient responsiveness, as seen in studies linking Cabergoline plasma levels to therapeutic outcomes .

How can researchers resolve contradictory data on this compound’s bioactivity compared to Cabergoline?

Level: Advanced
Answer: Contradictions often arise from differing experimental models (e.g., in vitro receptor binding vs. in vivo pharmacokinetics). To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 transfected with dopamine D2 receptors) for binding affinity studies (IC50).

Cross-validate : Compare in vitro results with in vivo metabolite profiling (LC-MS/MS).

Statistical rigor : Apply multivariate analysis to isolate variables (e.g., dose, metabolic rate) influencing bioactivity .

What are the critical considerations for synthesizing this compound in laboratory settings?

Level: Basic
Answer: Synthesis typically involves oxidation of Cabergoline using peracetic acid or meta-chloroperbenzoic acid (mCPBA). Key steps:

  • Reaction monitoring : TLC or HPLC tracks N-oxide formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/methanol gradient) isolates the product.
  • Characterization : NMR (¹H, ¹³C) and high-resolution MS confirm structure and purity (>98% by HPLC) .

How should researchers design a study to investigate this compound’s role in treatment-resistant prolactinoma?

Level: Advanced
Answer: A longitudinal cohort study with:

  • Patient stratification : Resistant vs. sensitive groups based on prolactin normalization thresholds.
  • Dose-response analysis : Correlate cumulative this compound exposure (AUC) with therapeutic failure.
  • Biomarkers : Measure valvular fibrosis markers (e.g., TGF-β1) and echocardiographic data to assess cardiotoxicity risk.
    Use Cox proportional hazards models to adjust for confounders (e.g., baseline prolactin, comorbidities) .

What methodological pitfalls should be avoided when analyzing this compound in biological matrices?

Level: Advanced
Answer:

  • Matrix effects : Use stable isotope-labeled internal standards (e.g., Cabergoline-d4 N-Oxide) to correct ion suppression in LC-MS/MS.
  • Sample stability : Ensure immediate acidification of plasma samples to prevent ex vivo oxidation of Cabergoline to its N-Oxide.
  • Cross-reactivity : Validate immunoassays against HPLC-MS to avoid false positives from structural analogs .

How can computational models predict this compound’s metabolic pathways?

Level: Advanced
Answer:

In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.

Docking studies : Model interactions with CYP3A4 (major oxidase) using AutoDock Vina.

Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).
Prioritize metabolites with >10% abundance or predicted toxicity (e.g., reactive intermediates) .

What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Level: Advanced
Answer:

  • Non-linear regression : Fit dose-response curves using a four-parameter logistic model (GraphPad Prism).
  • ANCOVA : Adjust for covariates (e.g., baseline prolactin levels).
  • Survival analysis : Kaplan-Meier plots with log-rank tests compare time-to-treatment failure between dose tiers.
    Report 95% confidence intervals and effect sizes (Cohen’s d) for clinical relevance .

How should researchers address ethical concerns in studies involving this compound’s long-term toxicity?

Level: Advanced
Answer:

Preclinical models : Use transgenic rodents (e.g., ApoE⁻/⁻ for accelerated atherosclerosis) to mimic chronic exposure.

Informed consent : Disclose valvulopathy risks in patient trials, referencing prior echocardiographic safety data.

Data monitoring : Establish an independent committee to review adverse events (SAE) biannually.
Comply with NIH guidelines for preclinical reporting and CONSORT for clinical trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.